2,4-bis(6-chloropyridin-3-yl)pyridine
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Overview
Description
2,4-bis(6-chloropyridin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two 6-chloropyridin-3-yl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(6-chloropyridin-3-yl)pyridine typically involves the coupling of 6-chloropyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 6-chloropyridine boronic acid is reacted with 2,4-dibromopyridine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or DMF at elevated temperatures.
Industrial Production Methods
For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of recyclable catalysts and solvents can also make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2,4-bis(6-chloropyridin-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyridine rings can be oxidized or reduced, depending on the reagents used.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as DMSO or DMF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted pyridines, while oxidation can lead to pyridine N-oxides .
Scientific Research Applications
2,4-bis(6-chloropyridin-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, and anticancer properties.
Materials Science: It is employed in the design of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biological Studies: It is used in studies involving DNA binding and protein interactions, which are crucial for understanding its mechanism of action.
Mechanism of Action
The mechanism of action of 2,4-bis(6-chloropyridin-3-yl)pyridine involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting its structure and function, which is a common mechanism for its antimicrobial and anticancer activities . Additionally, it can bind to proteins, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: Known for its versatility in coordination chemistry and supramolecular assemblies.
2-chloropyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
4-acetyl-2-chloropyridine: Utilized in organic synthesis as an intermediate.
Uniqueness
2,4-bis(6-chloropyridin-3-yl)pyridine is unique due to its dual chloropyridinyl substitution, which enhances its ability to participate in complex formation and increases its potential for diverse applications in medicinal and materials chemistry .
Properties
CAS No. |
942206-24-8 |
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Molecular Formula |
C15H9Cl2N3 |
Molecular Weight |
302.2 g/mol |
IUPAC Name |
2,4-bis(6-chloropyridin-3-yl)pyridine |
InChI |
InChI=1S/C15H9Cl2N3/c16-14-3-1-11(8-19-14)10-5-6-18-13(7-10)12-2-4-15(17)20-9-12/h1-9H |
InChI Key |
CWMMDFDDGLQUBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=NC=C2)C3=CN=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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